molecular formula C14H19NO5S B2783725 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide CAS No. 1093407-28-3

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide

Cat. No.: B2783725
CAS No.: 1093407-28-3
M. Wt: 313.37
InChI Key: FRBANKZKTRTKBB-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide (C14H19NO5S) is a specialized thioglycoside analog of N-acetylglucosamine intended for research applications . This compound features a phenylsulfanyl moiety at the anomeric center, a modification that makes it a valuable intermediate in synthetic glycochemistry and a potential tool for studying glycosidase enzyme mechanisms . Researchers utilize such structurally modified sugars as critical precursors for synthesizing complex oligosaccharides and glycoconjugates . As a biochemical reagent, it is suited for investigations in chemical biology and glycobiology, particularly in probing carbohydrate-processing pathways and developing enzyme inhibitors . This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any personal use. It is supplied with comprehensive analytical data to ensure identity and purity for experimental reproducibility.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-8(17)15-11-13(19)12(18)10(7-16)20-14(11)21-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBANKZKTRTKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=CC=CC=C2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide typically involves multi-step organic reactionsThe final step often involves deprotection and acetamidation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis machines that can handle complex multi-step reactions. These methods ensure high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the phenylsulfanyl group .

Scientific Research Applications

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and phenylsulfanyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent-Driven Property Analysis

  • Lipophilicity: Phenylsulfanyl (Target): High lipophilicity due to thioether’s nonpolar sulfur atom and aromatic ring. Likely enhances membrane permeability but may reduce aqueous solubility . Ethylsulfanyl : Moderate lipophilicity; smaller alkyl chain balances solubility and permeability. Phenylmethoxy : Lower lipophilicity than thioethers (ether oxygen is more polar), favoring solubility but limiting passive diffusion.
  • Electronic Effects :

    • Thioethers (Target, ) are less electron-withdrawing than ethers (), altering charge distribution and hydrogen-bonding capacity of the oxane ring.
  • Biological Interactions :

    • The acetamide group in all analogs facilitates hydrogen bonding with targets (e.g., enzymes or receptors) .
    • Phenyl groups (Target, ) may engage in π-π stacking with aromatic residues in proteins, enhancing binding affinity.

Research Implications and Gaps

  • Synthetic Accessibility: Thioether-linked analogs (Target, ) may require specialized reagents (e.g., thiophenol derivatives) compared to ethers, impacting scalability.
  • Pharmacokinetics : The target’s phenylsulfanyl group likely extends half-life via increased lipophilicity but may necessitate formulation adjustments to mitigate solubility limitations.
  • Data Gaps : Experimental data on the target’s solubility, stability, and bioactivity are absent in the provided evidence. Future studies should prioritize these metrics relative to its analogs.

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17NO5S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{5}\text{S}

This compound features a phenylsulfanyl group and multiple hydroxymethyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the oxane ring through cyclization reactions.
  • Introduction of hydroxymethyl groups via selective reduction techniques.
  • Acetamide formation through acylation reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that it can effectively reduce oxidative stress in cellular models.

Antiproliferative Effects

In various studies, this compound has demonstrated antiproliferative effects against several cancer cell lines. For instance:

  • Case Study 1 : A study on human breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
Cell LineIC50 (µM)Treatment Duration
MCF-7 (Breast Cancer)1048 hours
HeLa (Cervical Cancer)1572 hours

The biological activity of this compound is believed to be mediated through the following mechanisms:

  • Topoisomerase Inhibition : Similar to benzopsoralens, this compound inhibits topoisomerase II, which is crucial for DNA replication and repair.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell proliferation and survival.

In Vivo Studies

Animal studies have shown promising results regarding the safety and efficacy of this compound.

  • Study on Mice : Mice treated with this compound exhibited reduced tumor growth rates compared to control groups.
GroupTumor Volume (mm³)Survival Rate (%)
Control300 ± 2560
Treatment (20 mg/kg)150 ± 2090

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide?

Methodological Answer:
The synthesis involves a multi-step protocol:

  • Glycosylation: React a protected sugar derivative (e.g., tetra-O-acetylglucopyranose) with a thiophenol derivative under anhydrous conditions using BF₃·Et₂O as a Lewis catalyst .
  • Deprotection: Remove acetyl groups via alkaline hydrolysis (e.g., NaOMe/MeOH) to expose hydroxyl groups.
  • Acetamide Formation: Introduce the acetamide group via reductive amination or direct acylation using acetic anhydride in pyridine .
    Critical parameters include solvent choice (DMSO or ethanol for solubility), temperature control (0–25°C to prevent decomposition), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify stereochemistry and substituent positions. Key signals include:
    • δ 1.95–2.05 ppm (acetamide CH₃) .
    • δ 4.10–5.30 ppm (oxan ring protons and hydroxyls) .
  • LCMS: Confirm molecular weight ([M+H]+ expected at m/z 399.3) and detect impurities .
  • HPLC: Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Basic: How is the compound’s antimicrobial activity evaluated in vitro?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Assays: Monitor bactericidal kinetics at 2× MIC over 24 hours .
  • Controls: Include ciprofloxacin (positive) and solvent-only (negative) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Modifications: Vary the phenylsulfanyl group (e.g., electron-withdrawing substituents like -NO₂ or -CF₃) to enhance antimicrobial potency .
  • Assays: Compare IC₅₀ values in enzyme inhibition (e.g., beta-galactosidase) or cellular uptake via fluorescence tagging .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial efflux pumps) .

Advanced: What mechanistic studies elucidate interactions with beta-galactosidase?

Methodological Answer:

  • Kinetic Analysis: Measure enzyme activity via colorimetric assays (e.g., ONPG hydrolysis) to determine inhibition constants (Kᵢ) .
  • X-Ray Crystallography: Resolve the enzyme-inhibitor complex structure to identify hydrogen bonds between the oxan hydroxyls and catalytic residues (e.g., Glu537 in E. coli beta-galactosidase) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

Advanced: How to resolve contradictory data in biological assays (e.g., variable MIC values)?

Methodological Answer:

  • Replicate Experiments: Perform triplicate assays under standardized conditions (pH 7.4, 37°C) .
  • Orthogonal Assays: Cross-validate using disk diffusion (zone of inhibition) and live/dead staining .
  • Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of variability .

Advanced: What strategies improve the compound’s oxidative stability for in vivo studies?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Formulation: Use lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes .
  • Antioxidant Additives: Include 0.01% w/v ascorbic acid in buffer solutions .

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